3-Phenyl-2-cyclopenten-1-one
Overview
Description
3-Phenyl-2-cyclopenten-1-one is an organic compound with the molecular formula C11H10O It is a derivative of cyclopentenone, characterized by a phenyl group attached to the third carbon of the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-2-cyclopenten-1-one involves the reaction of α,α’-dibromoketones with enamines. For example, the reaction of 2,4-dibromo-3-pentanone with α-morpholinostyrene in the presence of diiron nonacarbonyl and benzene under nitrogen atmosphere yields 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one . Another approach includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-Phenyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial for its biological activities. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentenone: An isomer of 3-Phenyl-2-cyclopenten-1-one, containing a ketone and an alkene functional group.
3-Methyl-2-cyclopenten-1-one: A derivative with a methyl group instead of a phenyl group.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
3-phenylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTNKICWCQWOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063193 | |
Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-26-2 | |
Record name | 3-Phenyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3810-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Phenyl-2-cyclopentenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-2-cyclopenten-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclopenten-1-one, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PHENYL-2-CYCLOPENTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9VKR9HHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction observed in 3-phenylcyclopent-2-enone?
A: 3-Phenylcyclopent-2-enone undergoes photochemical [2+2] cycloaddition reactions. This was observed in several studies where irradiation led to the formation of cyclobutane dimers [, ] and other cycloaddition products when specific substituents were present [, ].
Q2: How does the presence of a phenyl group at the 3-position influence the photochemical behavior of cyclopent-2-enone?
A: The phenyl group at the 3-position significantly extends the lifetime of the triplet excited state in 3-phenylcyclopent-2-enone compared to unsubstituted cyclopentenones. This longer lifetime allows for more efficient bimolecular reactions, including quenching by oxygen, alkenes, and the ground state molecule [, ].
Q3: What factors influence the regioselectivity of photochemical [2+2] cycloaddition in substituted 3-phenylcyclopent-2-enones?
A: Research indicates that the length of the side chain at the 5-position of 3-phenylcyclopent-2-enone plays a crucial role in determining the regioselectivity of the [2+2] cycloaddition. For instance, 5-(but-3-enyl)-3-phenylcyclopent-2-enone yields two regioisomeric cycloadducts, while the 5-(pent-4-enyl) derivative yields only one major product [].
Q4: Can the photochemical [2+2] cycloaddition products of 3-phenylcyclopent-2-enone revert to the starting material?
A: Yes, the [2+2] cycloaddition products formed upon irradiation of certain 5-arylmethyl substituted 3-phenylcyclopent-2-enones can revert back to the starting enones. This reversion can be triggered by acid treatment, pyrolysis, or further photolysis, indicating the existence of a photostationary state [, ].
Q5: How does the nature of the aryl group in 5-arylmethyl-3-phenylcyclopent-2-enones influence their photophysical properties?
A: Studies comparing 3-phenyl-5-[2-(1-naphthyl)ethyl]cyclopent-2-enone and 5-[2-(1-naphthyl)methyl]-3-phenylcyclopent-2-enone to their constituent chromophores revealed that the presence of the naphthyl group introduces additional photophysical processes. These include longer-lived emissions in low-temperature glasses, attributed to naphthalene-localized triplet excited states, and rapid equilibration between enone- and naphthalene-localized states in solution [].
Q6: Are there any synthetic applications of the reactions involving 3-phenylcyclopent-2-enone?
A: Yes, 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one can be synthesized through a condensation reaction between α-morpholinostyrene and 2,4-dibromo-3-pentanone []. This highlights the potential of 3-phenylcyclopent-2-enone derivatives as building blocks in organic synthesis.
Q7: What is the significance of studying the phosphorescence of 3-phenylcyclopent-2-enone?
A: Phosphorescence studies provide valuable insights into the triplet excited state properties of 3-phenylcyclopent-2-enone. These properties are crucial for understanding its photochemical reactivity and potential applications in areas like photocatalysis and materials science [].
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